

# Technical Guide: Physicochemical Properties and Synthesis of 2,3-Dichloro-6-nitroaniline

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## Compound of Interest

Compound Name: 2,3-Dichloro-6-nitrobenzodifluoride

Cat. No.: B1529909

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Disclaimer: Initial searches for "**2,3-Dichloro-6-nitrobenzodifluoride**" did not yield a known chemical entity with this name. It is presumed that this may be a misnomer. This guide therefore focuses on a structurally similar and well-documented compound, 2,3-Dichloro-6-nitroaniline, which is of significant interest to researchers in drug development and agrochemical synthesis.

This technical guide provides an in-depth overview of the molecular characteristics, physicochemical properties, and a detailed experimental protocol for the synthesis of 2,3-Dichloro-6-nitroaniline, a key intermediate in the production of various bioactive molecules.

## Molecular Formula and Molecular Weight

2,3-Dichloro-6-nitroaniline is an organic compound featuring a benzene ring substituted with two chlorine atoms, a nitro group, and an amine group.<sup>[1]</sup>

- Molecular Formula:  $C_6H_4Cl_2N_2O_2$ <sup>[1][2][3]</sup>
- Molecular Weight: 207.01 g/mol <sup>[1][2][3]</sup>

## Physicochemical Data

The following table summarizes the key quantitative data for 2,3-Dichloro-6-nitroaniline, providing a valuable reference for laboratory and research applications.

Property	Value	Reference
CAS Number	65078-77-5	[1]
Appearance	Light Yellow to Yellow Solid	[3]
Melting Point	166.7 °C	[3]
Boiling Point	323.5 ± 37.0 °C (Predicted)	[3]
Density	1.624 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
pKa	-3.55 ± 0.25 (Predicted)	[3]
Solubility	Almost insoluble in water (0.05 g/L at 25 °C)	[4]

## Experimental Protocol: Synthesis of 2,3-Dichloro-6-nitroaniline

The industrial synthesis of 2,3-Dichloro-6-nitroaniline is typically achieved through the ammonolysis of 2,3,4-trichloronitrobenzene.[1] The following protocol is based on a patented method that ensures a high yield and purity of the final product.[5]

### Materials:

- 2,3,4-trichloronitrobenzene
- 30% Ammonia water
- Water
- p-hydroxybenzenesulfonic acid (catalyst)
- Autoclave (high-pressure kettle)

### Procedure:

- Into a high-pressure autoclave, add 240g of water, 240g of 30% ammonia water, 120g of 2,3,4-trichloronitrobenzene, and 6g of p-hydroxybenzenesulfonic acid.[5]

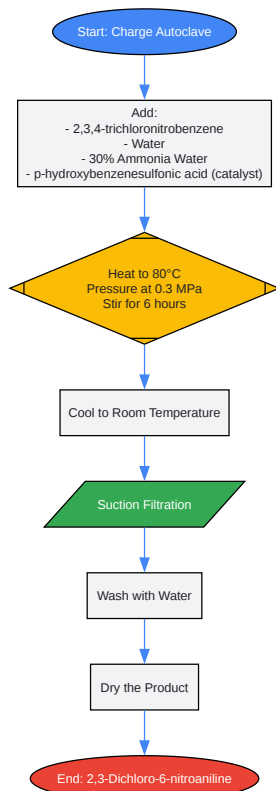
- Seal the autoclave and begin stirring the mixture.
- Heat the reaction mixture to 80°C. The pressure inside the autoclave will rise to approximately 0.3 MPa.[\[5\]](#)
- Maintain the reaction at this temperature and pressure for 6 hours with continuous stirring.[\[5\]](#)
- After the reaction is complete, cool the autoclave to room temperature.
- Vent any residual pressure and open the autoclave.
- Filter the resulting solid product from the reaction mixture via suction filtration.
- Wash the collected solid with water to remove any remaining impurities.
- Dry the purified product to obtain 2,3-Dichloro-6-nitroaniline.

This method has been reported to yield a product with a purity of 99.5% and a yield of 99.1%.  
[\[5\]](#)

## Mandatory Visualizations

The following diagrams illustrate the chemical structure and the experimental workflow for the synthesis of 2,3-Dichloro-6-nitroaniline.

## Chemical Structure of 2,3-Dichloro-6-nitroaniline



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## References

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